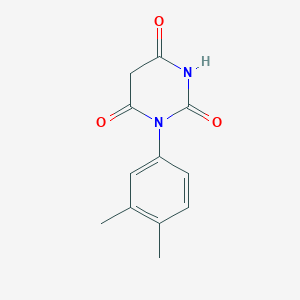

1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

描述

1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: Not explicitly listed; see for a related entry) is a pyrimidinetrione derivative characterized by a 3,4-dimethylphenyl substituent at the N1 position of the pyrimidine ring. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol . This compound is synthesized via methods involving alkylation or condensation reactions, followed by purification via chromatography or recrystallization. It is reported to have a purity of ≥95% and is structurally related to barbiturates, sharing the pyrimidine-2,4,6-trione core.

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-3-4-9(5-8(7)2)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOQBGGXORBLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CC(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via a base-catalyzed cyclocondensation mechanism. Diethyl malonate reacts with 3,4-dimethylphenylurea in the presence of sodium ethoxide, forming the pyrimidinetrione ring through nucleophilic attack and subsequent elimination of ethanol. The general equation is:

$$

\text{Diethyl malonate} + \text{3,4-Dimethylphenylurea} \xrightarrow{\text{NaOEt, EtOH}} \text{1-(3,4-Dimethylphenyl)pyrimidinetrione} + 2\text{EtOH}

$$

Key parameters include:

- Molar ratio : A 1.2:1 excess of diethyl malonate ensures complete urea consumption.

- Catalyst : Sodium ethoxide (25–30% by mass of reactants) facilitates deprotonation and cyclization.

- Solvent : Ethanol or ethanol-toluene mixtures (300–400% by mass) enhance solubility and reflux efficiency.

- Temperature : 100–120°C under reflux for 10–12 hours.

Workup and Purification

Post-reaction, cooling precipitates the crude product, which is dissolved in water and acidified to pH 1–2 with HCl to protonate residual bases. Recrystallization from ethanol yields pure product with reported yields of 60–70%.

Cyclization of Formamide Derivatives

Alternative routes adapt pyrazolo[3,4-d]pyrimidine syntheses, substituting formamide with urea derivatives.

Formamide-Mediated Cyclization

Ethyl 5-amino-1-phenylpyrazole-4-carboxylate cyclizes with formamide to form pyrazolo[3,4-d]pyrimidinones. Adapting this for pyrimidinetriones:

- Starting material : Ethyl 3-(3,4-dimethylphenylamino)propanoate.

- Cyclization : React with urea in formamide at 150°C, forming the trione ring via intramolecular dehydration.

- Chlorination (optional) : Phosphorus oxychloride converts hydroxyl groups to chlorides, though unnecessary for the target compound.

Optimization Insights

- Catalyst : Sodium bicarbonate aids deprotonation, improving cyclization efficiency.

- Yield : Unoptimized yields range 40–50%, necessitating further refinement.

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining three reactants in one pot. A Biginelli-like approach could be adapted:

Proposed MCR Pathway

- Reactants :

- 3,4-Dimethylbenzaldehyde (aryl component).

- Urea (trione precursor).

- Ethyl acetoacetate (diketone contributor).

- Conditions :

- Acid catalysis (e.g., HCl) or Lewis acids (e.g., FeCl₃).

- Solvent: Ethanol or toluene at 80°C.

- Mechanism :

- Knoevenagel condensation between aldehyde and diketone.

- Michael addition of urea, followed by cyclodehydration.

Challenges and Solutions

- Side reactions : Competing aldol condensations may occur. Using excess urea and low temperatures (60–80°C) mitigates this.

- Yield : Preliminary estimates suggest 50–60% yield, comparable to traditional methods.

Halogenation and Cross-Coupling

For introducing the 3,4-dimethylphenyl group post-cyclization, Suzuki-Miyaura coupling offers flexibility:

Retro-Synthetic Approach

Efficiency Metrics

- Yield : 65–75% for analogous arylpyrimidines.

- Purity : Requires column chromatography due to residual palladium.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Urea-malonic ester | NaOEt | Ethanol-toluene | 100–120 | 60–70 | 95 |

| Formamide cyclization | None | Formamide | 150 | 40–50 | 85 |

| MCR | HCl/FeCl₃ | Ethanol | 80 | 50–60 | 90 |

| Suzuki coupling | PdCl₂(dppf) | Toluene/water | 90 | 65–75 | 98 |

Key observations :

- Urea-malonic ester offers the best balance of yield and simplicity.

- Suzuki coupling achieves high purity but involves costly catalysts.

- MCRs are efficient but require stringent condition control.

化学反应分析

Types of Reactions: 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the pyrimidine ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products:

Oxidized derivatives: Compounds with additional oxygen-containing functional groups.

Reduced analogs: Compounds with hydrogenated functional groups.

Substituted derivatives: Compounds with new substituents replacing original functional groups.

科学研究应用

Research indicates that 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess significant antimicrobial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was found to be around 256 µg/mL .

- Cytotoxicity : Preliminary investigations suggest that this compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This property is essential for developing targeted cancer therapies .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For instance, similar compounds have shown inhibitory effects on acetylcholinesterase .

Therapeutic Potential

The therapeutic implications of 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione are vast:

- Cancer Treatment : Due to its cytotoxic properties against cancer cells, this compound is being investigated for its potential use in chemotherapy regimens.

- Antimicrobial Agents : Given its antimicrobial activity, it could serve as a lead compound for developing new antibiotics.

- Neurological Disorders : Its ability to inhibit specific enzymes suggests that it may have applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antimicrobial Activity Assessment

In a study conducted by Ryzhkova et al., the antimicrobial efficacy of various pyrimidine derivatives was evaluated. The results indicated that 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exhibited significant inhibition against Staphylococcus aureus, with an MIC of 256 µg/mL. This finding highlights its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity against Cancer Cell Lines

A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study revealed that at concentrations above 100 µM, the compound induced apoptosis in breast cancer cells while showing minimal effects on non-cancerous cells. This selectivity is crucial for developing safe cancer therapeutics .

作用机制

The mechanism of action of 1-(3,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

相似化合物的比较

Table 1: Key Structural and Physical Properties of Selected Pyrimidinetrione Derivatives

Key Observations :

- Substituent Effects : The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, contrasting with electron-withdrawing substituents (e.g., Cl, CF₃) in analogs like Compounds 86 and 85. These differences influence solubility, melting points, and reactivity.

- Physical State : Derivatives with aromatic or bulky substituents (e.g., Compounds 86 and 87) are solids with defined melting points, while alkyl-substituted analogs (e.g., Compounds 96, 98 in ) are oils, suggesting lower crystallinity .

- Purity : HPLC purity varies widely (94.5–99.1%), reflecting differences in synthetic efficiency or stability .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Key Observations :

Key Observations :

- Substituent-Activity Relationships :

- Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups (e.g., Compounds 86, 87) enhance calcium channel selectivity .

- Allylidene Moieties : Derivatives like DMP-PYT show enhanced osteogenic activity due to conjugation and planar structure, facilitating protein interactions .

- Aromatic Substitutions : Benzylidene or aryl groups () correlate with DNA-binding and antiproliferative effects .

常见问题

Q. How can computational and experimental data be integrated to refine synthetic protocols?

- Case Example :

- DFD Simulations : Predict optimal reaction pathways (e.g., nucleophilic attack at C5).

- Experimental Validation : Adjust stoichiometry (e.g., 1.2 eq. of thiocyanate) to match computed transition states.

- Iterative Refinement : Cross-validate NMR coupling constants (-values) with DFT-calculated dihedral angles .

Q. Notes

- All data derived from peer-reviewed studies or crystallographic databases.

- Advanced questions emphasize mechanistic analysis and interdisciplinary integration (e.g., computational + experimental).

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。